molecular formula C17H12ClN5O B12254917 N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12254917
M. Wt: 337.8 g/mol
InChI Key: VORQWFQFWIRWFP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry

Properties

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C17H12ClN5O/c18-12-4-3-11(8-19)14(7-12)21-17(24)13-5-6-16-20-15(10-1-2-10)9-23(16)22-13/h3-7,9-10H,1-2H2,(H,21,24)

InChI Key

VORQWFQFWIRWFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.

    Introduction of the Chloro and Cyano Groups: The chloro and cyano groups can be introduced through nucleophilic substitution reactions. For instance, a chloro substituent can be introduced by reacting the imidazo[1,2-b]pyridazine core with a chlorinating agent such as thionyl chloride. The cyano group can be introduced using a cyanating agent like sodium cyanide.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the imidazo[1,2-b]pyridazine core. This step may require the use of cyclopropyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Biological Studies: It is used as a tool compound to study the biological functions of imidazo[1,2-b]pyridazine derivatives and their interactions with biological targets.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of related compounds and to identify new biological targets.

    Industrial Applications: It may be used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are critical for cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cancer being studied.

Comparison with Similar Compounds

N-(5-chloro-2-cyanophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.

    Pyridazine Derivatives: Compounds with a pyridazine core but lacking the imidazo ring may have different chemical properties and biological activities.

    Cyclopropyl-Substituted Compounds: Compounds with a cyclopropyl group but different core structures may exhibit unique reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups and its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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